molecular formula C6HBrClF3 B055581 1-Bromo-2-chloro-3,4,5-trifluorobenzene CAS No. 122375-83-1

1-Bromo-2-chloro-3,4,5-trifluorobenzene

Cat. No. B055581
CAS RN: 122375-83-1
M. Wt: 245.42 g/mol
InChI Key: QVKOVRVAPIYNAL-UHFFFAOYSA-N
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Description

“1-Bromo-2-chloro-3,4,5-trifluorobenzene” is an organofluorine compound . It is a liquid at room temperature . This compound is used as an intermediate in the synthesis of liquid crystals . The derivatives of this compound can be used as intermediates for the synthesis of quinolone antibacterial .


Synthesis Analysis

“1-Bromo-2-chloro-3,4,5-trifluorobenzene” undergoes a Br-Mg-exchange reaction with i-PrMgBr in THF to yield an organomagnesium compound .


Molecular Structure Analysis

The molecular formula of “1-Bromo-2-chloro-3,4,5-trifluorobenzene” is C6HBrClF3 . The molecular weight of this compound is 245.43 .


Chemical Reactions Analysis

As mentioned in the synthesis analysis, “1-Bromo-2-chloro-3,4,5-trifluorobenzene” can undergo a Br-Mg-exchange reaction with i-PrMgBr in THF to yield an organomagnesium compound .


Physical And Chemical Properties Analysis

“1-Bromo-2-chloro-3,4,5-trifluorobenzene” is a liquid at room temperature . It has a molecular weight of 245.43 .

Scientific Research Applications

Safety and Hazards

The safety information for “1-Bromo-2-chloro-3,4,5-trifluorobenzene” includes the following hazard statements: H315-H319 . The precautionary statements include: P264-P280-P302+P352-P305+P351+P338-P332+P313-P337+P313-P362 .

Future Directions

The future directions for “1-Bromo-2-chloro-3,4,5-trifluorobenzene” could involve its use as an intermediate in the synthesis of liquid crystals and its derivatives could be used as intermediates for the synthesis of quinolone antibacterial .

Mechanism of Action

Target of Action

1-Bromo-2-chloro-3,4,5-trifluorobenzene is a halogenated aromatic compound

Mode of Action

It’s known to undergo a br-mg-exchange reaction with i-prmgbr in thf to yield an organomagnesium compound . This suggests that it can participate in organometallic reactions, potentially leading to various biochemical interactions.

properties

IUPAC Name

1-bromo-2-chloro-3,4,5-trifluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6HBrClF3/c7-2-1-3(9)5(10)6(11)4(2)8/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVKOVRVAPIYNAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Br)Cl)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6HBrClF3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70378329
Record name 1-bromo-2-chloro-3,4,5-trifluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70378329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

122375-83-1
Record name 1-bromo-2-chloro-3,4,5-trifluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70378329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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